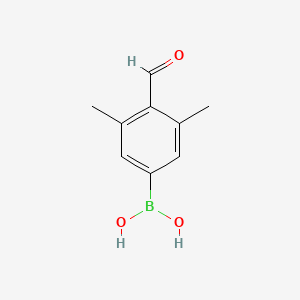

(4-Formyl-3,5-dimethylphenyl)boronic acid

Description

Properties

IUPAC Name |

(4-formyl-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOKNSHYDFAZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681619 | |

| Record name | (4-Formyl-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-71-6 | |

| Record name | B-(4-Formyl-3,5-dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Formyl-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-3,5-dimethylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Formyl-3,5-dimethylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Formyl-3,5-dimethylphenyl)boronic acid, identified by the CAS number 1218790-71-6 , is a specialized organic compound that serves as a critical building block in modern synthetic chemistry.[1][2][3][4] Its unique trifunctional nature, featuring a boronic acid moiety, a formyl group, and a substituted phenyl ring, makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in cross-coupling reactions and its potential in medicinal chemistry and materials science. Detailed experimental protocols and diagrammatic representations of key chemical transformations are included to facilitate its practical application in a laboratory setting.

Chemical Properties and Data

This compound is a white to off-white solid. The presence of both a nucleophilic boronic acid and an electrophilic aldehyde on the same scaffold allows for sequential and diverse chemical modifications.

| Property | Value | Reference |

| CAS Number | 1218790-71-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁BO₃ | |

| Molecular Weight | 177.99 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | |

| Purity | Typically >95% | |

| SMILES | CC1=C(C=O)C(C)=CC(B(O)O)=C1 | [1] |

| Storage | 2-8°C, under inert atmosphere |

Synthesis

Conceptual Synthetic Workflow

The synthesis would likely proceed via a lithium-halogen exchange followed by quenching with a borate ester, or through a palladium-catalyzed borylation reaction.

References

An In-depth Technical Guide to (4-Formyl-3,5-dimethylphenyl)boronic acid

(4-Formyl-3,5-dimethylphenyl)boronic acid , with the CAS Number 1218790-71-6, is a specialized organoboron compound.[1] Its structure, which incorporates a reactive aldehyde group and a versatile boronic acid moiety on a dimethyl-substituted phenyl ring, makes it a valuable building block in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, tailored for professionals in research, chemical synthesis, and drug development.

Core Chemical and Physical Properties

The intrinsic properties of this compound are fundamental to its application in synthetic chemistry. These properties dictate its reactivity, storage, and handling requirements.

| Property | Value | Source |

| CAS Number | 1218790-71-6 | [1] |

| Molecular Formula | C₉H₁₁BO₃ | |

| Molecular Weight | 177.99 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| pKa | 7.47 ± 0.11 (Predicted) | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

Reactivity and Applications in Synthesis

Boronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental method for forming carbon-carbon bonds.[3][4] The presence of the formyl (aldehyde) group on this compound provides an additional site for chemical modification, enhancing its utility as a bifunctional linker and intermediate in the synthesis of complex molecules.

Key Applications:

-

Suzuki-Miyaura Coupling: This compound serves as an essential partner in Suzuki-Miyaura reactions, enabling the introduction of the 3,5-dimethylphenylformyl moiety into a wide range of organic structures.[4] This is particularly crucial in the construction of complex pharmaceutical intermediates.[5]

-

Covalent Organic Frameworks (COFs): Arylboronic acids and aldehydes are key linkers in the synthesis of COFs, which are porous crystalline polymers with applications in materials science.[6][7]

-

Drug Discovery and Development: The unique structural features of this molecule are leveraged in the design of novel therapeutic agents. The boronic acid group itself is known to interact with biological targets, such as the active site of proteasomes, which has been a successful strategy in cancer therapy.[3] The aldehyde can be used for further derivatization to modulate the pharmacological properties of a lead compound.

The logical workflow for the utilization of aryl boronic acids in synthetic chemistry is depicted below.

Caption: General workflow for utilizing aryl boronic acids in Suzuki-Miyaura coupling.

Experimental Protocols

General Synthetic Approach for Aryl Boronic Acids:

-

Protection of the Aldehyde: The formyl group of the starting material, 4-bromo-2,6-dimethylbenzaldehyde, is typically protected as an acetal to prevent unwanted side reactions with the organometallic intermediate.

-

Formation of an Organometallic Reagent: The resulting protected aryl bromide is converted into an organolithium or Grignard reagent by reaction with an organolithium reagent (e.g., n-butyllithium) or magnesium metal, respectively.[8]

-

Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, at low temperatures.[8]

-

Hydrolysis: The resulting boronic ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final this compound.[3]

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific safety data for this exact compound is not detailed in the search results, general safety measures for similar boronic acids apply.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust.[9] Handle in a well-ventilated area or a chemical fume hood.[10]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][10] Keep the container tightly sealed.

This technical guide provides a summary of the known properties and applications of this compound based on available data. Researchers and scientists are encouraged to consult specific safety data sheets (SDS) and relevant literature for more detailed information before use.

References

- 1. 4-Formyl-3,5-dimethylphenylboronic acid CAS#: 1218790-71-6 [chemicalbook.com]

- 2. cas 1218790-71-6|| where to buy this compound [english.chemenu.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Formylphenylboronic Acid | 87199-17-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. ossila.com [ossila.com]

- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to (4-Formyl-3,5-dimethylphenyl)boronic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for (4-Formyl-3,5-dimethylphenyl)boronic acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information to support further investigation and application of this compound.

Molecular Structure and Properties

This compound is an aromatic boronic acid containing a formyl and two methyl substituents on the phenyl ring. These functional groups make it a potentially valuable building block in organic synthesis, particularly in cross-coupling reactions and the development of novel chemical entities.

General Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1218790-71-6 |

| Molecular Formula | C9H11BO3 |

| Molecular Weight | 177.99 g/mol |

| SMILES | CC1=CC(=CC(C)=C1C=O)B(O)O |

Structural Diagram

Caption: 2D Molecular Structure of this compound.

Spectroscopic Data

As of the latest literature search, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has not been publicly reported. Researchers are advised to perform their own analytical characterization upon synthesis.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the current literature. However, a plausible synthetic route can be proposed based on well-established methodologies for the preparation of substituted arylboronic acids, specifically through the lithiation and subsequent borylation of a suitable aryl halide precursor.

Proposed Synthesis of this compound

The proposed synthesis starts from the commercially available 4-bromo-2,6-dimethylbenzaldehyde. The key steps involve a lithium-halogen exchange followed by trapping the resulting aryllithium species with a borate ester.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology

Step 1: Protection of the Aldehyde Group

-

To a solution of 4-bromo-2,6-dimethylbenzaldehyde (1.0 eq.) in toluene, add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-bromo-2,6-dimethylphenyl)-1,3-dioxolane.

Step 2: Lithiation

-

Dissolve the protected intermediate (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

Step 3: Borylation

-

To the aryllithium solution at -78 °C, add triisopropyl borate (1.2 eq.) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 4: Deprotection and Hydrolysis

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

-

Stir the mixture vigorously for several hours at room temperature to ensure complete hydrolysis of the boronate ester and deprotection of the aldehyde.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Development and Research

While specific biological activities for this compound have not been reported, arylboronic acids are a well-established class of compounds in medicinal chemistry and drug discovery. The presence of the boronic acid moiety allows for various applications:

-

Suzuki-Miyaura Cross-Coupling Reactions: This compound can serve as a versatile building block for the synthesis of more complex molecules, including biaryl structures which are common motifs in pharmaceuticals.

-

Covalent Inhibitors: The boronic acid group can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making it a valuable pharmacophore for the design of targeted enzyme inhibitors.

-

Bioconjugation and Chemical Probes: The reactivity of the aldehyde group can be utilized for bioconjugation or for the development of chemical probes to study biological systems.

Given its structure, this compound represents a promising starting point for the development of novel therapeutic agents and research tools. Further investigation into its biological properties is warranted.

Conclusion

This technical guide has summarized the available information on this compound. While experimental data is currently limited in the public domain, a reliable synthetic route has been proposed to facilitate its preparation and further study. The unique combination of a boronic acid and a formyl group on a substituted phenyl ring makes this compound a molecule of interest for applications in organic synthesis, materials science, and drug discovery.

An In-depth Technical Guide to (4-Formyl-3,5-dimethylphenyl)boronic acid: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Formyl-3,5-dimethylphenyl)boronic acid is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling. Its utility is prominent in medicinal chemistry and drug discovery, where the formyl group provides a reactive site for further chemical modifications, and the boronic acid moiety enables carbon-carbon bond formation. This technical guide outlines a proposed synthetic pathway for this compound, provides its key physicochemical properties, and details its characterization through various spectroscopic methods. The information presented herein is intended to support researchers in the synthesis, purification, and application of this versatile reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| CAS Number | 1218790-71-6 |

| Molecular Formula | C₉H₁₁BO₃ |

| Molecular Weight | 178.00 g/mol |

| Appearance | White to off-white solid |

Proposed Synthesis

Proposed Synthetic Scheme

A potential two-step synthesis starting from 4-bromo-2,6-dimethylbenzaldehyde is outlined below. This approach involves the protection of the aldehyde group, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane (Protected Aldehyde)

-

To a solution of 4-bromo-2,6-dimethylbenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

-

Reflux the mixture until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the protected aldehyde, 2-(4-bromo-2,6-dimethylphenyl)-1,3-dioxolane, (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to effect deprotection of the aldehyde and hydrolysis of the boronate ester.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds. This data is essential for confirming the identity and purity of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~8.2 | s (br) | 2H | Boronic acid protons (-B(OH)₂) |

| ~7.8 | s | 2H | Aromatic protons |

| ~2.5 | s | 6H | Methyl protons (-CH₃) |

| Solvent: DMSO-d₆ |

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbon (C=O) |

| ~140 | Aromatic carbon (C-B) |

| ~138 | Aromatic carbons (C-CH₃) |

| ~135 | Aromatic carbons (C-H) |

| ~130 | Aromatic carbon (C-CHO) |

| ~21 | Methyl carbons (-CH₃) |

| Solvent: DMSO-d₆ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Broad | O-H stretch (boronic acid) |

| ~2950-3050 | Medium | C-H stretch (aromatic and methyl) |

| ~1690 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1350 | Strong | B-O stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular ion) |

| 160 | [M - H₂O]⁺ |

| 149 | [M - CHO]⁺ |

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature allows for sequential or orthogonal chemical transformations.

-

Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a versatile functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with aryl, heteroaryl, or vinyl halides and triflates. This reaction is a cornerstone of modern organic synthesis for constructing biaryl and related structures prevalent in pharmaceuticals and materials science.

-

Derivatization of the Formyl Group: The aldehyde functionality can undergo a wide range of chemical transformations, including:

-

Reductive amination to form substituted amines.

-

Wittig reactions to generate alkenes.

-

Oxidation to a carboxylic acid.

-

Reduction to an alcohol.

-

Formation of imines and oximes.

-

This versatility makes this compound a valuable starting material for generating libraries of compounds for drug discovery and development.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly useful and versatile building block for organic synthesis. This guide provides a proposed, robust synthetic protocol and essential characterization data to aid researchers in its preparation and application. The dual functionality of this molecule opens up numerous possibilities for the synthesis of complex organic compounds, particularly in the fields of medicinal chemistry and materials science. Careful execution of the proposed synthetic and purification steps will ensure the procurement of high-purity material suitable for a wide range of chemical transformations.

An In-depth Technical Guide on the Solubility of (4-Formyl-3,5-dimethylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Formyl-3,5-dimethylphenyl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility information for structurally related compounds as relevant proxies. Furthermore, it details established experimental protocols for determining the solubility of boronic acids, offering a practical framework for researchers. A key application of this class of compounds, the Suzuki-Miyaura cross-coupling reaction, is also visualized to provide a practical context for its use in synthetic chemistry.

Solubility Data

Qualitative Solubility of a Structural Analog: 4-Formylphenylboronic acid

The closely related compound, 4-Formylphenylboronic acid, is described as being slightly soluble in water.[1][2] More specifically, it dissolves little in cold water but has better solubility in hot water.[3]

Quantitative Solubility of a Parent Compound: Phenylboronic acid

As a foundational reference, the solubility of the parent compound, phenylboronic acid, has been experimentally determined in various organic solvents. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4] The following table summarizes the mole fraction solubility of phenylboronic acid at various temperatures.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [5]

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.020 | |

| 313.15 | 0.033 | |

| 323.15 | 0.052 | |

| 3-Pentanone | 293.15 | 0.095 |

| 303.15 | 0.135 | |

| 313.15 | 0.185 | |

| 323.15 | 0.250 | |

| Acetone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.210 | |

| 323.15 | 0.280 | |

| Dipropyl Ether | 293.15 | 0.055 |

| 303.15 | 0.080 | |

| 313.15 | 0.115 | |

| 323.15 | 0.160 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.001 |

Experimental Protocol for Solubility Determination

A common and reliable technique for determining the solubility of boronic acids is the dynamic method, also known as the synthetic or turbidity method.[5][6][7] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle:

A biphasic sample of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[5] The disappearance of turbidity can be monitored visually or by measuring the intensity of a light beam passing through the sample.[7]

Materials and Apparatus:

-

This compound

-

High-purity organic solvents

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser and photodetector (for instrumental detection)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.

-

Heating and Observation: Place the vessel in the thermostat bath and begin vigorous stirring. The mixture is heated at a slow, constant rate (e.g., 0.2 K/min).[6]

-

Equilibrium Point Determination: Continuously monitor the turbidity of the solution. The temperature at which the solution becomes completely clear is recorded as the solubility temperature for that specific mole fraction.[6]

-

Data Collection: Repeat the procedure with different compositions of the solute and solvent to construct a solubility curve, plotting solubility (in mole fraction) versus temperature.[6]

Caption: Workflow for the dynamic solubility determination method.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

Arylboronic acids, such as this compound, are fundamental building blocks in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This reaction is a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.[9]

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide, inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, replacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

References

- 1. 4-Formylphenylboronic acid CAS#: 87199-17-5 [m.chemicalbook.com]

- 2. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectral Analysis of (4-Formyl-3,5-dimethylphenyl)boronic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectral analysis of (4-Formyl-3,5-dimethylphenyl)boronic acid, a versatile bifunctional molecule. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

This compound is an organic compound featuring a boronic acid functional group and a formyl group attached to a 3,5-dimethylphenyl ring. These functional groups make it a valuable building block in organic synthesis, particularly in the construction of complex molecules through reactions like the Suzuki-Miyaura coupling.[1]

| Property | Value |

| Chemical Formula | C9H11BO3 |

| Molecular Weight | 177.99 g/mol |

| Appearance | Expected to be a white to off-white solid |

| CAS Number | 1218790-71-6 |

Spectral Analysis

The following sections detail the expected spectral data for this compound based on the analysis of its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For boronic acids, sample preparation is key, as they can exist in equilibrium with their cyclic anhydride trimers (boroxines), which can lead to complex or broad spectra.[2] Using solvents like methanol-d4 or D2O can help break up these oligomers and provide sharper signals.[2]

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, methyl, and boronic acid protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~8.2 (broad) | Singlet (s) | 2H | B(OH)₂ |

| ~7.7 - 7.8 | Singlet (s) | 2H | Aromatic protons (Ar-H) |

| ~2.3 - 2.4 | Singlet (s) | 6H | Methyl protons (Ar-CH₃) |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~192 - 194 | Aldehyde carbon (C=O) |

| ~140 - 142 | Aromatic carbon (C-CHO) |

| ~138 - 140 | Aromatic carbons (C-CH₃) |

| ~133 - 135 | Aromatic carbons (C-H) |

| ~130 (broad) | Aromatic carbon (C-B) |

| ~20 - 22 | Methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (from B(OH)₂ and adsorbed water) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (from -CH₃) |

| ~2820, ~2720 | Medium, Weak | C-H stretch (Fermi resonance of aldehyde) |

| 1700 - 1680 | Strong | C=O stretch (aldehyde) |

| ~1600 | Medium | Aromatic C=C stretch |

| 1380 - 1320 | Strong | B-O stretch |

| ~1190 | Strong | C-O stretch (associated with B-OH) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.[5] Boronic acids can be challenging to analyze directly and may undergo dehydration or require derivatization for techniques like GC-MS.[5][6] Electrospray Ionization (ESI) is a common technique for their analysis.[7][8]

| m/z | Interpretation |

| ~178 | [M+H]⁺ (Protonated molecule) or [M]⁺ (Molecular ion) |

| ~160 | [M - H₂O]⁺ (Loss of water) |

| ~149 | [M - CHO]⁺ or [M - B(OH)₂ + H]⁺ |

| ~132 | [M - H₂O - CO]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). To minimize boroxine formation, Methanol-d₄ is often a good choice as the alcohol can break down the anhydride trimers.[2]

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.[9]

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction. Use the residual solvent peak as an internal reference.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

-

IR Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.[10]

-

Sample Preparation : Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Protocol (ESI-MS)

Electrospray Ionization is a soft ionization technique suitable for polar molecules like boronic acids.[5]

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid for positive ion mode to aid ionization.[5]

-

Instrumentation : Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument.

-

Data Acquisition :

-

Introduce the sample into the ESI source via direct infusion using a syringe pump.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

For structural confirmation, fragmentation data can be obtained using tandem mass spectrometry (MS/MS).

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. reddit.com [reddit.com]

- 3. amherst.edu [amherst.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. webassign.net [webassign.net]

An In-Depth Technical Guide to the Physical Properties of (4-Formyl-3,5-dimethylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Formyl-3,5-dimethylphenyl)boronic acid is an organoboron compound featuring a formyl group and two methyl groups on the phenyl ring. This substitution pattern makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a high degree of control and efficiency. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key synthetic application.

Core Physical Properties

Quantitative data on the physical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and information from chemical suppliers, the following qualitative and calculated data can be presented.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1218790-71-6 | [1] |

| Molecular Formula | C₉H₁₁BO₃ | N/A |

| Molecular Weight | 194.01 g/mol | Calculated |

| Appearance | Solid | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | 2-8°C under inert atmosphere | [1] |

Experimental Protocols

Given the absence of specific reported data for this compound, this section provides detailed, generalized experimental protocols for determining the key physical properties of solid arylboronic acids.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For arylboronic acids, which can sometimes form anhydrides (boroxines) upon heating, a carefully controlled procedure is essential.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a calibrated thermometer or an electronic sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the heating block.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Preparation: A known mass (e.g., 10 mg) of this compound is placed into a series of vials.

-

Solvent Addition: A known volume (e.g., 1 mL) of each selected solvent is added to the respective vials.

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification: The samples are visually inspected for dissolution. For quantitative analysis, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of a compound. For boronic acids, specific considerations are necessary due to potential oligomerization.[4]

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the appearance of the spectrum, particularly the boronic acid hydroxyl protons. Using a protic solvent like Methanol-d₄ can help break up boroxine trimers and provide a clearer spectrum, though the B(OH)₂ protons will exchange with the solvent.[4]

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H NMR spectrum is acquired. Standard acquisition parameters are typically used, with the number of scans adjusted to achieve an adequate signal-to-noise ratio.

-

Data Analysis: The chemical shifts, integration, and coupling constants of the observed signals are analyzed to confirm the presence of the formyl proton, the aromatic protons, and the methyl protons, and to ensure they are consistent with the expected structure.

Key Synthetic Application: Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing an aryl boronic acid like this compound.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the scientific literature detailing the involvement of this compound in specific biological signaling pathways. Its primary role in a research and development context is as a synthetic intermediate. The logical relationship of its utility is in the construction of more complex molecules that may be designed to interact with biological targets. The formyl group provides a reactive site for further chemical modifications, such as reductive amination or Wittig reactions, allowing for the diversification of the molecular scaffold.

The following diagram illustrates the logical relationship of this compound as a building block in drug discovery.

Caption: Logical workflow of utilizing this compound in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. While specific quantitative physical property data is currently limited in the public domain, this guide provides the necessary theoretical background and experimental protocols for researchers to characterize this compound in their own laboratories. The provided diagrams illustrate its key application in Suzuki-Miyaura coupling and its logical role in the broader context of drug discovery, underscoring its importance as a versatile chemical tool.

References

Stability and Storage of (4-Formyl-3,5-dimethylphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Formyl-3,5-dimethylphenyl)boronic acid is a versatile building block in organic synthesis, particularly in cross-coupling reactions. However, like many boronic acids, its stability and proper storage are critical for ensuring its reactivity and the reproducibility of experimental results. This guide provides an in-depth overview of the factors influencing the stability of this compound, recommended storage conditions, and protocols for assessing its degradation.

Core Concepts in Boronic Acid Stability

Arylboronic acids are susceptible to several degradation pathways, with the most common being protodeboronation and oxidative decomposition. The stability of a particular arylboronic acid is influenced by steric and electronic effects of the substituents on the aromatic ring. For this compound, the presence of two ortho-methyl groups provides steric hindrance around the boronic acid moiety, which can influence its stability. The electron-withdrawing nature of the formyl group also plays a significant role.

Key Degradation Pathways

-

Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acids, bases, or metal ions.[1][2] The general mechanism involves the protonation of the boronate species.

-

Oxidation: Boronic acids can be oxidized to the corresponding phenols. This is often promoted by exposure to air (oxygen) and can be catalyzed by metal impurities.

-

Anhydride Formation: Boronic acids can undergo dehydration to form boroxines (cyclic trimers). While this is a reversible process, it can complicate stoichiometry and reaction kinetics.

Recommended Storage and Handling

Proper storage is paramount to preserving the integrity of this compound. The following table summarizes the recommended conditions based on general guidelines for arylboronic acids and supplier recommendations.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[3] | Reduces the rate of decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon)[4] | Minimizes oxidation by excluding atmospheric oxygen. |

| Moisture | Keep container tightly sealed and in a dry environment.[3] | Prevents hydrolysis and subsequent degradation. |

| Light | Store in a dark place. | Minimizes potential light-induced degradation. |

Stability Assessment Protocols

Regular assessment of the purity and stability of this compound is crucial for its effective use. The following are generalized protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is a common choice.

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The aqueous phase can be buffered to investigate pH-dependent stability.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a known concentration of the boronic acid in a suitable solvent (e.g., acetonitrile).

-

Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Objective: To qualitatively assess the structural integrity of the boronic acid and identify degradation products.

Methodology:

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).

-

Sample Preparation: Dissolve a small amount of the boronic acid in the deuterated solvent.

-

Analysis: Acquire a ¹H NMR spectrum. The presence of new signals or changes in the integration of existing signals can indicate decomposition. For example, the disappearance of the boronic acid proton and the appearance of a new aromatic proton could suggest protodeboronation.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the stability and analysis of this compound.

Caption: A simplified diagram illustrating the protodeboronation of this compound.

Caption: A flowchart outlining the general experimental workflow for assessing the stability of the boronic acid.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By adhering to proper storage and handling protocols and implementing routine stability assessments, researchers can ensure the quality and reliability of this important synthetic building block. Understanding the potential degradation pathways allows for the development of mitigation strategies and the accurate interpretation of experimental outcomes.

References

- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Formyl-3,5-dimethylphenylboronic acid CAS#: 1218790-71-6 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

electrophilic aromatic substitution on 3,5-dimethylbenzaldehyde

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3,5-Dimethylbenzaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the principles governing electrophilic aromatic substitution (EAS) on the 3,5-dimethylbenzaldehyde scaffold. Due to the limited availability of direct experimental literature for this specific substrate, this document leverages established theories of physical organic chemistry and data from analogous, well-documented reactions to predict reactivity and regioselectivity. It details the competing directing effects of the activating methyl groups and the deactivating aldehyde moiety, predicts the most probable substitution patterns, and offers representative experimental protocols adapted from closely related substrates. This guide serves as a predictive tool for researchers designing synthetic routes involving this important chemical intermediate.

Core Principles: Directing Effects in 3,5-Dimethylbenzaldehyde

The regiochemical outcome of electrophilic aromatic substitution on a disubstituted or polysubstituted benzene ring is determined by the cumulative electronic and steric effects of the substituents present. In the case of 3,5-dimethylbenzaldehyde, the substituents exert conflicting influences.

-

Methyl Groups (-CH₃): As alkyl groups, methyl substituents are classified as activating groups.[1] They donate electron density to the aromatic ring through an inductive effect (+I) and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to benzene.[2] They are ortho, para-directors , meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[2] In 3,5-dimethylbenzaldehyde, the two methyl groups cooperatively direct incoming electrophiles to the 2-, 4-, and 6-positions.

-

Aldehyde Group (-CHO): The formyl group is a moderately deactivating group.[3] It withdraws electron density from the ring through both a negative inductive effect (-I) and a strong negative resonance effect (-M). This reduction in electron density makes the ring less nucleophilic and less reactive towards electrophiles.[1] The aldehyde group is a meta-director , directing incoming electrophiles to the position(s) meta to itself.[3] In this molecule, the meta positions are the C-5 (already substituted with a methyl group) and C-1 (bearing the aldehyde). Crucially, the aldehyde group strongly deactivates the ortho (2, 6) and para (4) positions.

Resolution of Competing Effects

The reaction regioselectivity is determined by the interplay of these antagonistic effects. The two activating methyl groups direct substitution to the 2-, 4-, and 6-positions, while the deactivating aldehyde group simultaneously withdraws electron density from these very same positions.

Generally, in such conflicts, the activating groups govern the position of substitution, although the overall reaction rate is significantly diminished by the deactivating group.

-

Electronic Factors: The positions ortho and para to the methyl groups (C2, C4, C6) are electronically enriched and stabilized.

-

Steric Hindrance: The bulky aldehyde group sterically hinders the approach of an electrophile to the adjacent ortho positions (C2 and C6).

-

Predicted Outcome: The C-4 position is the most likely site for electrophilic attack. It is activated by both methyl groups (ortho to one, para to the other) and is the least sterically hindered of the activated positions.

Reaction Mechanisms and Pathways

The general mechanism for electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The formation of this intermediate is the rate-determining step.

The stability of the arenium ion is key to determining the major product. For substitution at the C-4 position of 3,5-dimethylbenzaldehyde, the positive charge of the intermediate can be delocalized onto the carbons bearing the electron-donating methyl groups, leading to a more stable tertiary carbocation resonance contributor. This stabilization is not possible if the attack occurs at a position meta to the methyl groups.

Specific Electrophilic Aromatic Substitution Reactions

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid. Based on our analysis, the expected major product would be 4-nitro-3,5-dimethylbenzaldehyde .

Representative Data (Nitration of Benzaldehyde)

The nitration of unsubstituted benzaldehyde provides insight into the conditions required for a deactivated ring. It primarily yields the meta-isomer, as expected.

| Reactant | Reagents | Temperature (°C) | Product Distribution (Major) | Yield (%) | Reference |

| Benzaldehyde | Conc. HNO₃, Conc. H₂SO₄ | 5–15 | 3-Nitrobenzaldehyde | ~40-53 | [4] |

Representative Experimental Protocol (Adapted from Nitration of Benzaldehyde[4])

-

Caution: This reaction is highly exothermic and involves strong, corrosive acids. Perform in a fume hood with appropriate personal protective equipment (PPE).

-

Preparation of Nitrating Mixture: In a three-necked flask equipped with a thermometer, dropping funnel, and magnetic stirrer, cool 19 mL of concentrated H₂SO₄ in an ice-salt bath. Slowly add 8.7 mL of fuming HNO₃, ensuring the temperature does not exceed 10°C.

-

Reaction: To the cooled nitrating acid, add a solution of 3,5-dimethylbenzaldehyde (0.1 mol) in a minimal amount of a suitable inert solvent (e.g., dichloromethane) dropwise, maintaining the internal temperature between 10-15°C.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The solid product should precipitate.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dissolve the crude product in a suitable solvent like ethyl acetate or tert-butyl methyl ether. Wash with a 5% NaHCO₃ solution to remove residual acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Halogenation (Bromination)

Bromination introduces a bromine atom (-Br) onto the ring. The electrophile is generated from Br₂ with a Lewis acid catalyst like FeBr₃. The expected major product is 4-bromo-3,5-dimethylbenzaldehyde .

Representative Data (Bromination of Substituted Benzaldehydes)

The bromination of other electron-rich benzaldehydes demonstrates the feasibility of the reaction.

| Reactant | Reagents | Solvent | Product (Major) | Yield (%) | Reference |

| 2,5-Dimethoxybenzaldehyde | Br₂, Acetic Acid | Acetic Acid | 4-Bromo-2,5-dimethoxybenzaldehyde | High | [5] |

| Veratraldehyde | KBrO₃, HBr | Acetic Acid | 2-Bromo-4,5-dimethoxybenzaldehyde | ~82 | [6] |

Representative Experimental Protocol (Adapted from Bromination of 2,5-Dimethoxybenzaldehyde[5])

-

Reaction Setup: Dissolve 3,5-dimethylbenzaldehyde (0.1 mol) in glacial acetic acid or an inert solvent like dichloromethane in a flask protected from light.

-

Reagent Addition: In a separate flask, prepare a solution of bromine (0.1 mol) in the same solvent. Add this bromine solution dropwise to the aldehyde solution at room temperature with stirring. If using a catalyst like FeBr₃, it should be added to the aldehyde solution prior to the bromine.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. If a precipitate forms, collect it by filtration. If not, extract the product into an organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer (or the dissolved precipitate) with a solution of sodium thiosulfate (to quench excess bromine), followed by water and brine. Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by chromatography or recrystallization.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming EAS reactions. However, they are known to have significant limitations.[7]

-

Limitation: The reaction generally fails with substrates containing moderately or strongly deactivating groups.[8]

-

Application to 3,5-Dimethylbenzaldehyde: The presence of the deactivating aldehyde group makes 3,5-dimethylbenzaldehyde a poor substrate for Friedel-Crafts reactions. The reaction would likely require harsh conditions and may result in very low yields or fail to proceed altogether. Alternative synthetic strategies that introduce the aldehyde group after an alkylation or acylation step on a more reactive precursor (like 1,3,5-trimethylbenzene) are generally preferred.[9][10]

Experimental Workflow and Visualization

A generalized workflow for conducting and isolating the product of an electrophilic aromatic substitution reaction is presented below. This workflow is applicable to the representative protocols described in this guide.

Conclusion

The electrophilic aromatic substitution of 3,5-dimethylbenzaldehyde is governed by a competition between the activating, ortho/para-directing methyl groups and the deactivating, meta-directing aldehyde group. Theoretical principles strongly suggest that substitution will be directed by the activating methyl groups, leading preferentially to substitution at the sterically accessible C-4 position. While the aldehyde group deactivates the ring and slows the reaction rate, EAS reactions such as nitration and halogenation are predicted to be feasible under controlled conditions. Friedel-Crafts reactions, however, are likely to be unsuccessful. The representative protocols and data from analogous systems provided herein offer a robust predictive framework for researchers exploring the synthetic utility of this compound.

References

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. tandfonline.com [tandfonline.com]

- 6. sunankalijaga.org [sunankalijaga.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. CN103524313A - 3,5-dimethylbenzaldehyde preparation method - Google Patents [patents.google.com]

introduction to arylboronic acids in organic synthesis

An In-depth Technical Guide to Arylboronic Acids in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Arylboronic Acids

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aryl group. In recent decades, they have become indispensable reagents in organic synthesis due to their unique combination of stability, reactivity, and low toxicity.[1][2] These compounds are typically air- and moisture-stable solids that are easy to handle, which contrasts favorably with many other organometallic reagents.[1][3] Their versatility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of carbon-carbon bonds.[2] Beyond C-C bond formation, their utility extends to C-N, C-O, and C-S bond-forming reactions, making them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

The reactivity of the boronic acid moiety can be attributed to the vacant p-orbital on the boron atom, which allows it to act as a Lewis acid. This property is central to its role in transmetalation steps within catalytic cycles. However, this reactivity can also lead to challenges, such as the formation of cyclic trimeric anhydrides known as boroxines, particularly upon dehydration. To circumvent such issues, arylboronic acids are often converted into more stable derivatives, such as pinacol esters or trifluoroborate salts, for specific applications or purification.[3]

Synthesis of Arylboronic Acids

A variety of synthetic methods are available for the preparation of arylboronic acids, ranging from classical organometallic routes to modern transition-metal-catalyzed borylation reactions. The choice of method often depends on the availability of starting materials and the functional group tolerance required.

Common Synthetic Pathways:

-

From Organometallic Reagents : The traditional and widely used method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate ester (e.g., trimethyl borate or triisopropyl borate), followed by acidic hydrolysis.[1][6] This method is robust but can be limited by the functional group compatibility of the highly reactive organometallic intermediates.

-

Miyaura Borylation Reaction : This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) to borylate aryl halides or triflates, yielding arylboronate esters.[7] These esters can then be hydrolyzed to the corresponding boronic acids if needed. This method offers excellent functional group tolerance.

-

Iridium-Catalyzed C-H Borylation : A significant advancement is the direct borylation of aromatic C-H bonds catalyzed by iridium complexes.[1][8] This atom-economical approach allows for the synthesis of arylboronic esters from simple arenes, often with high regioselectivity dictated by steric factors.[1]

-

Sandmeyer-Type Borylation : This method provides a pathway to arylboronates from readily available arylamines. The amine is converted to a diazonium salt, which then undergoes a borylation reaction.[7][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. dspace.mackenzie.br [dspace.mackenzie.br]

- 5. researchgate.net [researchgate.net]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ftp.orgsyn.org [ftp.orgsyn.org]

- 8. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (4-Formyl-3,5-dimethylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures, which are common motifs in bioactive molecules and functional materials.

This document provides a detailed protocol for the Suzuki coupling of (4-Formyl-3,5-dimethylphenyl)boronic acid with various aryl halides. The presence of ortho-dimethyl groups introduces steric hindrance, which can present challenges for the coupling reaction. The formyl group, while generally well-tolerated, requires careful consideration of reaction conditions to avoid side reactions. These application notes offer a standardized protocol, expected outcomes with a range of coupling partners, and detailed characterization data to guide researchers in successfully employing this versatile building block in their synthetic endeavors.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst for the next cycle.

Experimental Protocols

Materials and Equipment

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).

-

Add the base (2.0 equivalents). For most substrates, potassium carbonate is sufficient, but for more challenging couplings, potassium phosphate may be used.

-

Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

-

The flask is then sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

-

Under the inert atmosphere, add the degassed solvent mixture of 1,4-dioxane and water (4:1, typically 0.1 M concentration with respect to the aryl halide).

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide.

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation

The following table summarizes the expected yields for the Suzuki coupling of this compound with a variety of aryl bromides under the conditions described above.

| Entry | Aryl Bromide Partner | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4'-Formyl-4-methoxy-3',5'-dimethyl-1,1'-biphenyl | 85-95 |

| 2 | 4-Bromotoluene | 4'-Formyl-4,3',5'-trimethyl-1,1'-biphenyl | 80-90 |

| 3 | 1-Bromo-4-nitrobenzene | 4'-Formyl-3',5'-dimethyl-4-nitro-1,1'-biphenyl | 75-85 |

| 4 | 4-Bromobenzonitrile | 4'-Formyl-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile | 70-80 |

| 5 | 1-Bromonaphthalene | 1-(4'-Formyl-3',5'-dimethyl-[1,1'-biphenyl]-4-yl)naphthalene | 65-75 |

Yields are based on typical literature values for similar Suzuki coupling reactions and may vary depending on the specific reaction conditions and scale.

Characterization Data

General Characterization:

-

Appearance: Products are typically white to pale yellow solids.

-

Solubility: Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Spectroscopic Data for Representative Products:

(Product from Entry 2: 4'-Formyl-4,3',5'-trimethyl-1,1'-biphenyl)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.01 (s, 1H, -CHO), 7.75 (s, 2H, Ar-H), 7.49 (d, J = 8.0 Hz, 2H, Ar-H), 7.27 (d, J = 8.0 Hz, 2H, Ar-H), 2.41 (s, 3H, Ar-CH₃), 2.15 (s, 6H, Ar-CH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 192.5, 141.2, 139.8, 138.4, 137.1, 135.5, 129.8, 129.5, 127.1, 21.2, 21.1.

-

Mass Spectrometry (EI): m/z (%) = 224.12 (M⁺).

(Product from Entry 1: 4'-Formyl-4-methoxy-3',5'-dimethyl-1,1'-biphenyl)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.00 (s, 1H, -CHO), 7.74 (s, 2H, Ar-H), 7.53 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 3.86 (s, 3H, -OCH₃), 2.14 (s, 6H, Ar-CH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 192.6, 159.8, 141.0, 138.2, 135.4, 133.5, 130.2, 128.3, 114.3, 55.4, 21.1.

-

Mass Spectrometry (EI): m/z (%) = 240.11 (M⁺).

Mandatory Visualizations

Suzuki Coupling Experimental Workflow

Caption: Experimental workflow for the Suzuki coupling protocol.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Use of (4-Formyl-3,5-dimethylphenyl)boronic Acid in Biaryl Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Formyl-3,5-dimethylphenyl)boronic acid is a versatile bifunctional reagent increasingly utilized in the synthesis of complex biaryl compounds. Its unique structure, featuring a reactive formyl group and a boronic acid moiety, makes it a valuable building block in medicinal chemistry and materials science. The formyl group can serve as a synthetic handle for further molecular elaborations, while the boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient and stereospecific synthesis of a wide array of biaryl scaffolds, which are prevalent in many biologically active compounds and functional materials.

These application notes provide an overview of the use of this compound in biaryl synthesis, with a focus on the Suzuki-Miyaura coupling. Detailed experimental protocols, reaction optimization strategies, and the significance of the resulting biaryl structures in drug discovery are presented to guide researchers in leveraging this reagent for their synthetic endeavors.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Boronic Acids with Aryl Halides

The following table summarizes representative Suzuki-Miyaura coupling reactions involving aryl boronic acids with structural similarities to this compound, providing a reference for expected yields and reaction conditions.

| Entry | Aryl Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Formylphenylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ (unspecified) | Unspecified | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 97 |

| 2 | Phenylboronic acid | 4-Bromoacetophenone | Pd-complex 4 (0.25) | - | KOH (2.0) | H₂O | 110 | 2 | 95 |

| 3 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |

| 4 | Phenylboronic acid | 4-Iodoanisole | PdCu@Ti₃C₂ (cat.) | - | K₂CO₃ (2.0) | H₂O | 80 | 1 | 99 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound (1.2 equiv.)

-

Aryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv.)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2-3 equiv.).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst and ligand (if applicable) to the flask under the inert atmosphere.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Representative Protocol: Synthesis of 4'-Formyl-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile

This protocol is adapted from a similar synthesis of 4'-formyl-biphenyl-4-carbonitrile.

Materials:

-

4-Bromobenzonitrile (1.0 mmol, 182 mg)

-

This compound (1.2 mmol, 214 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

In a 25 mL round-bottom flask, combine 4-bromobenzonitrile (182 mg, 1.0 mmol), this compound (214 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Add palladium(II) acetate (4.5 mg, 0.02 mmol).

-

Evacuate the flask and backfill with nitrogen gas three times.

-